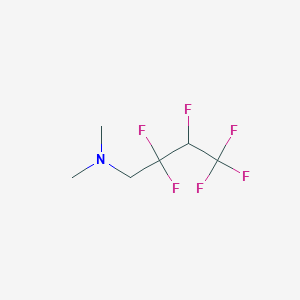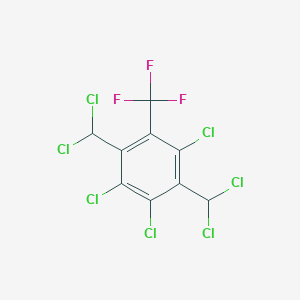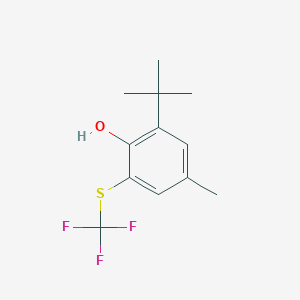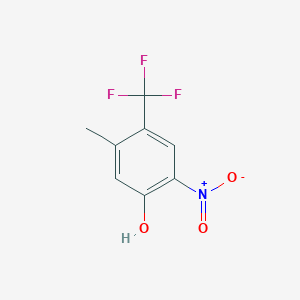
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane, often referred to as CMAT, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions and as a reagent in many biochemical and physiological experiments. CMAT is a relatively new compound and has recently been used in a number of research studies.
Aplicaciones Científicas De Investigación
CMAT has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other materials. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of heterocyclic compounds. Additionally, CMAT has been used in a number of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication.
Mecanismo De Acción
The mechanism of action of CMAT is not completely understood. It is believed that CMAT acts as a Lewis acid, forming a complex with a Lewis base and then reacting with a substrate. The formation of the complex is believed to be responsible for the catalytic activity of CMAT.
Biochemical and Physiological Effects
CMAT has been found to have a number of biochemical and physiological effects. In studies involving enzyme kinetics, CMAT has been found to increase the rate of reaction in some enzymes, while decreasing the rate of reaction in others. It has also been found to have an effect on the folding of proteins, as well as the replication of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMAT in lab experiments offers a number of advantages. It is relatively easy to synthesize and is non-toxic. Additionally, CMAT has a wide range of applications in scientific research and can be used in a variety of experiments. The main limitation of CMAT is that it is relatively new, so not much is known about its mechanism of action and its effects on biochemical and physiological processes.
Direcciones Futuras
The future of CMAT is promising. As more research is conducted, the mechanism of action and effects on biochemical and physiological processes will be better understood. Additionally, CMAT could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, CMAT could be used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication. Finally, CMAT could be used as a catalyst in a variety of chemical reactions.
Métodos De Síntesis
The synthesis of CMAT can be accomplished through the reaction of 2-chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethanol with anhydrous hydrochloric acid. This reaction produces a white solid, which is then purified by recrystallization from a suitable solvent. The synthesis of CMAT has been documented in several publications and is relatively straightforward.
Propiedades
IUPAC Name |
2-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]-N-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF6N/c1-24-14-8-12(16(21,22)23)5-3-10(14)6-9-2-4-11(7-13(9)17)15(18,19)20/h2-5,7-8,24H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMXXRQDLYXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)CC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)





